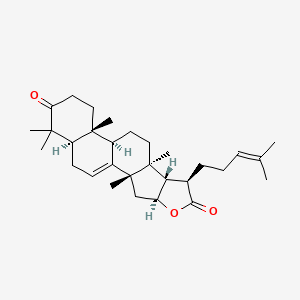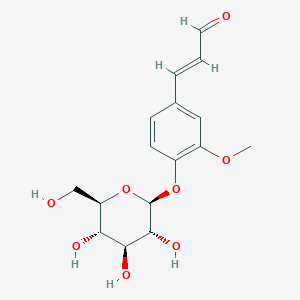
2H-phosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-phosphole is a phosphole.
Applications De Recherche Scientifique
Synthetic Intermediates in Organophosphorus Chemistry
- 2H-Phospholes as Powerful Intermediates : 2H-phospholes, generated from 1-R-1H-phospholes, exhibit cyclopentadiene-like chemistry. They are involved in cycloaddition reactions with alkenes, alkynes, dienes, and aldehydes. The products of these reactions have applications in homogeneous and asymmetric catalysis and in the development of electroconducting polymers (Mathey, 2004).
Reactivity and Aromaticity
- Aromaticity and Reactivity of 2,4,6-Trialkylphenylphospholes : These compounds exhibit slight aromaticity and are involved in reactions leading to the formation of 3- and 2-substituted products, which may have applications in the preparation of phosphanorbornene derivatives (Keglevich et al., 2005).
Catalysis and Ligand Design
- Asymmetric Catalysis : 2H-phospholes undergo highly stereoselective Diels-Alder reactions, producing phosphorus-chiral phosphanorbornenes. These have potential applications in asymmetric catalysis and ligand design (Möller et al., 2016).
Optoelectronic Materials
- Phosphole-Based π-Conjugated Systems : Phosphole derivatives are promising candidates for optoelectronic materials. They are used in organic solar cells, and their structural, optical, and electrochemical properties are key to their applications (Matano, 2015).
Fluorescence Response
- Fluorescence Sensor Probes : Phosphole derivatives have been shown to be effective in detecting gaseous strong acids through changes in emitting color, showcasing their potential in sensor applications (Gong et al., 2015).
Non-Linear Optics (NLO) Chromophores
- NLO Chromophores : 2-Aryl-5-styrylphospholes, as a class of compounds, demonstrate high molecular hyperpolarizabilities, indicating their potential as second-order NLO chromophores (Matano et al., 2007).
Propriétés
Numéro CAS |
23630-06-0 |
|---|---|
Nom du produit |
2H-phosphole |
Formule moléculaire |
C4H5P |
Poids moléculaire |
84.06 g/mol |
Nom IUPAC |
2H-phosphole |
InChI |
InChI=1S/C4H5P/c1-2-4-5-3-1/h1-3H,4H2 |
Clé InChI |
CTJCNGICLXYWOR-UHFFFAOYSA-N |
SMILES |
C1C=CC=P1 |
SMILES canonique |
C1C=CC=P1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




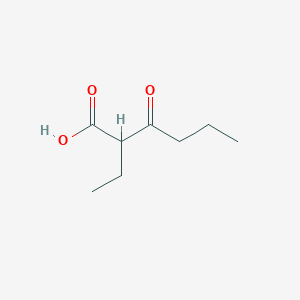
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)
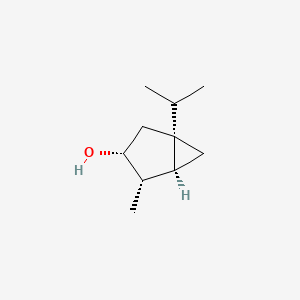
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1254774.png)
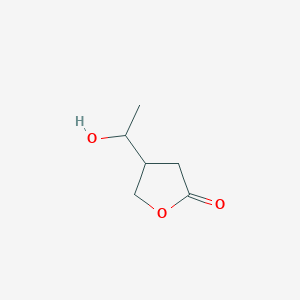
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
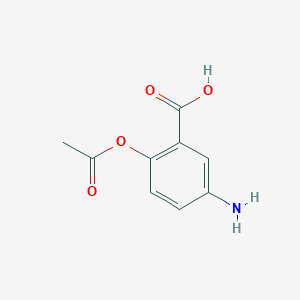
![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
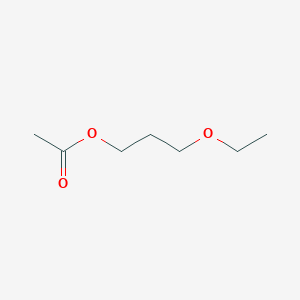
![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
